molecular formula C5H10ClF2N B134069 4,4-Difluoropiperidine hydrochloride CAS No. 144230-52-4

4,4-Difluoropiperidine hydrochloride

Cat. No. B134069
M. Wt: 157.59 g/mol
InChI Key: OABUKBBBSMNNPM-UHFFFAOYSA-N
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Patent
US07622471B2

Procedure details

In an argon atmosphere, 1-chloroethyl chloroformate (2.62 mL) was added dropwise to the above-obtained N-benzyl-4,4-difluoropiperidine (4.66 g) in methylene chloride (93 mL) at 0° C., and the resultant mixture was stirred at 55° C. for 2 hours, and then cooled in air. The reaction solvent was removed under reduced pressure, and the residue in methanol (93 mL) was refluxed under heat for 4 hours, and then cooled in air. The reaction solvent was removed under reduced pressure, to thereby give the title compound as a solid (3.03 g, 87%).
Quantity
2.62 mL
Type
reactant
Reaction Step One
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[Cl:1]C(OC(Cl)C)=O.C([N:15]1[CH2:20][CH2:19][C:18]([F:22])([F:21])[CH2:17][CH2:16]1)C1C=CC=CC=1>C(Cl)Cl>[ClH:1].[F:21][C:18]1([F:22])[CH2:19][CH2:20][NH:15][CH2:16][CH2:17]1 |f:3.4|

Inputs

Step One
Name
Quantity
2.62 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
Quantity
4.66 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(F)F
Name
Quantity
93 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in air
CUSTOM
Type
CUSTOM
Details
The reaction solvent was removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the residue in methanol (93 mL) was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heat for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in air
CUSTOM
Type
CUSTOM
Details
The reaction solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.FC1(CCNCC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.03 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.